An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Morpholinopropoxy)aniline
An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Morpholinopropoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Morpholinopropoxy)aniline is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, comprising a substituted aniline ring linked to a morpholine moiety via a propyl ether chain, presents a unique combination of chemical features. Accurate and unambiguous confirmation of its molecular structure is a critical prerequisite for any further research or development activities, ensuring the integrity of subsequent biological and pharmacological studies.
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 4-(3-Morpholinopropoxy)aniline. As a Senior Application Scientist, the following sections will not only detail the standard operating procedures but also delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Molecular Structure Overview
The logical first step in any structure elucidation is a clear visualization of the hypothesized molecule.
Caption: Molecular structure of 4-(3-Morpholinopropoxy)aniline.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For 4-(3-Morpholinopropoxy)aniline, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.
A. ¹H NMR Spectroscopy
Rationale: ¹H NMR provides information about the chemical environment of each proton, their multiplicity (splitting pattern) revealing the number of neighboring protons, and the integration of the signals indicating the relative number of protons.
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Sample Preparation: Dissolve 5-10 mg of the purified 4-(3-Morpholinopropoxy)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those on the amine group.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
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Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
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| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.75 | Doublet | 2H | Ar-H (ortho to -O) |
| ~ 6.65 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂- |
| ~ 3.70 | Triplet | 4H | -N-CH₂-CH₂ -O- (Morpholine) |
| ~ 3.60 | Singlet (broad) | 2H | -NH₂ |
| ~ 2.50 | Triplet | 4H | -CH₂ -N-CH₂ - (Morpholine) |
| ~ 2.45 | Triplet | 2H | -CH₂-CH₂ -N- |
| ~ 2.00 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Causality of Assignments:
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The aromatic protons are expected to appear in the downfield region (6.5-7.0 ppm) due to the deshielding effect of the benzene ring current. The electron-donating nature of the oxygen and nitrogen substituents will shield these protons relative to benzene (7.36 ppm). The ortho-coupling will result in doublet signals.
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The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
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The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.
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The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent. This signal will disappear upon D₂O exchange.[2]
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The central methylene protons of the propoxy chain will appear as a quintet due to coupling with the two adjacent methylene groups.
B. ¹³C NMR Spectroscopy
Rationale: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.
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Sample Preparation: The same sample prepared for ¹H NMR can be used.
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Instrumentation: The same NMR spectrometer is used.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
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| Chemical Shift (ppm) | Assignment |
| ~ 152 | C -O (Aromatic) |
| ~ 142 | C -NH₂ (Aromatic) |
| ~ 116 | C H (ortho to -O) |
| ~ 115 | C H (ortho to -NH₂) |
| ~ 67 | -N-CH₂-CH₂ -O- (Morpholine) |
| ~ 66 | -O-CH₂ -CH₂- |
| ~ 54 | -CH₂ -N-CH₂ - (Morpholine) |
| ~ 52 | -CH₂-CH₂ -N- |
| ~ 26 | -CH₂-CH₂ -CH₂- |
Causality of Assignments:
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The aromatic carbons attached to the heteroatoms (-O and -NH₂) are the most downfield due to the electronegativity of these atoms.
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The other aromatic carbons appear in the typical aromatic region (110-130 ppm).
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The aliphatic carbons are found in the upfield region, with those closer to electronegative atoms appearing more downfield.
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
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Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass determination.
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Data Acquisition:
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Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation spectrum.
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Molecular Formula: C₁₃H₂₀N₂O₂ Exact Mass: 236.1525 Molecular Weight: 236.31
High-Resolution Mass Spectrometry (HRMS): The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated value of 237.1603.
Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to proceed through cleavage of the weakest bonds, primarily the ether and the bonds adjacent to the morpholine nitrogen.
Caption: Predicted major fragmentation pathway of 4-(3-Morpholinopropoxy)aniline.
Key Fragment Ions:
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m/z = 100.0762: This prominent fragment corresponds to the morpholinomethyl cation, formed by the cleavage of the bond between the propyl chain and the morpholine nitrogen.
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m/z = 138.0817: This fragment arises from the cleavage of the ether bond, resulting in the aminophenoxy radical cation.
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m/z = 110.0606: A subsequent loss of ethylene from the m/z 138 fragment can lead to the formation of protonated 4-aminophenol.
The presence of these key fragments provides strong evidence for the connectivity of the morpholine ring, the propoxy linker, and the aniline moiety.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Medium, two bands | N-H stretch (primary amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2800 | Strong | Aliphatic C-H stretch |
| 1620-1580 | Medium | N-H bend (primary amine) |
| 1510 | Strong | Aromatic C=C stretch |
| 1240 | Strong | Aryl-O stretch (ether) |
| 1120 | Strong | Aliphatic C-O stretch (ether) |
| 1115 | Strong | C-N stretch (morpholine) |
Causality of Assignments:
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The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[2]
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The strong absorptions in the 2950-2800 cm⁻¹ range confirm the presence of the aliphatic propyl and morpholine groups.
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The strong band around 1240 cm⁻¹ is characteristic of an aryl ether linkage.
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The C-N stretching of the tertiary amine in the morpholine ring is also expected to be a strong absorption.
IV. Synthesis and Purity Assessment
While not a direct method of structure elucidation, the synthesis route and purity analysis provide crucial supporting evidence.
Synthesis Overview
A common synthetic route involves the Williamson ether synthesis, reacting 4-aminophenol with 1-bromo-3-chloropropane followed by nucleophilic substitution of the chlorine with morpholine. Alternatively, 4-nitrophenol can be used, with the nitro group being reduced to an amine in the final step. Verifying that the analytical data is consistent with the product expected from the chosen synthetic pathway adds another layer of confidence to the structural assignment.
Purity Assessment by Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance. Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) allows for the confirmation of the molecular weight of the main component and the identification of any impurities.
Conclusion
The comprehensive structure elucidation of 4-(3-Morpholinopropoxy)aniline is achieved through a multi-technique approach, where each analytical method provides a unique and complementary piece of the structural puzzle. The combination of ¹H and ¹³C NMR spectroscopy to define the carbon-hydrogen framework, high-resolution mass spectrometry to confirm the elemental composition and fragmentation pattern, and infrared spectroscopy to identify the key functional groups, provides an irrefutable confirmation of the molecule's identity. This rigorous analytical workflow is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.
References
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyano-3-(3-morpholinopropoxy)aniline. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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PROSPRE. (n.d.). ¹H NMR Predictor. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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Schüler, J. A., Neumann, S., Müller-Hannemann, M., & Brandt, W. (2018). ChemFrag: chemically meaningful annotation of fragment ion mass spectra. Journal of mass spectrometry, 53(11), 1104–1115. [Link]
- Gordon, M. S., & Schmidt, M. W. (2005). Advances in electronic structure theory: GAMESS a decade later. In Theory and Applications of Computational Chemistry (pp. 1167-1189). Elsevier.
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
